4-Isothiocyanato-2-methylpyridine
Description
Contextual Significance of Pyridyl Isothiocyanates in Organic Chemistry
Pyridyl isothiocyanates are recognized as valuable intermediates in organic synthesis, primarily for the construction of various sulfur- and nitrogen-containing heterocyclic compounds. nih.govresearchgate.net The isothiocyanate group is a powerful electrophile, readily reacting with a wide range of nucleophiles. This reactivity allows chemists to forge new carbon-sulfur and carbon-nitrogen bonds, which is a fundamental strategy in the assembly of complex molecular architectures.
The synthesis of pyridyl isothiocyanates themselves has been a topic of considerable interest. Historically, methods often relied on harsh reagents like thiophosgene (B130339). However, contemporary research focuses on developing milder, more efficient, and environmentally benign synthetic protocols. A prominent modern approach is the one-pot synthesis from the corresponding aminopyridines. This method typically involves the in-situ generation of a dithiocarbamate (B8719985) salt by treating the amine with carbon disulfide, followed by desulfurization to yield the isothiocyanate. nih.govmdpi.com The choice of base and desulfurizing agent is critical, particularly for electron-deficient pyridyl amines whose lower nucleophilicity can make the reaction challenging. nih.gov
| Method | Starting Material | Key Reagents | Characteristics |
| Classical Method | Aminopyridine | Thiophosgene or its derivatives | Effective but uses highly toxic and hazardous reagents. |
| One-Pot Dithiocarbamate Desulfurization | Aminopyridine | 1. Carbon Disulfide (CS₂) 2. Base (e.g., DABCO, NaH) 3. Desulfurizing Agent (e.g., FeCl₃·6H₂O) | Milder conditions, avoids toxic thiophosgene, and is suitable for a range of pyridyl amines. nih.govmdpi.com |
This table provides a summary of synthetic approaches to Pyridyl Isothiocyanates.
The utility of pyridyl isothiocyanates extends to their participation in cycloaddition reactions. They can react with 1,3-dipolar reagents to create five-membered heterocyclic rings, further diversifying the range of accessible molecular scaffolds. The enhanced reactivity of the isothiocyanate group when attached to a heterocyclic system like pyridine (B92270) makes these compounds particularly useful for such transformations.
Overview of Research Trajectories for 4-Isothiocyanato-2-methylpyridine and Related Structures
While dedicated research on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on closely related pyridyl isothiocyanate isomers and analogues. The primary areas of investigation for this class of compounds are synthetic methodology development and the exploration of their chemical and biological activities.
Synthetic Innovation: A major research thrust is the continuous improvement of synthesis methods. The goal is to create general, high-yielding, and operationally simple protocols that can accommodate a wide variety of substituents on the pyridine ring. nih.gov For a compound like this compound, this would involve the efficient conversion of 4-amino-2-methylpyridine. Research focuses on optimizing reaction conditions (base, solvent, temperature) to overcome challenges associated with the specific electronic properties of substituted aminopyridines. nih.gov
Biological and Pharmacological Exploration: Isothiocyanates, in general, are a well-known class of compounds with diverse biological activities, famously occurring in cruciferous vegetables like broccoli and watercress. nih.gov This has inspired researchers to synthesize and evaluate novel isothiocyanates, including those with pyridyl scaffolds, for potential therapeutic applications. researchgate.net For instance, studies on 3-pyridyl-isothiocyanate have identified it as a promising hydrogen sulfide (B99878) (H₂S) releasing agent with potential cardioprotective effects. nih.govnih.gov The electronic and steric properties imparted by substituents on the pyridine ring can significantly influence this activity. nih.gov Therefore, a logical research trajectory for this compound would involve its synthesis and subsequent screening for various biological activities.
| Compound | Position of -NCS | Other Substituents | Notable Research Area |
| 3-Pyridyl-isothiocyanate | 3 | None | H₂S releasing properties, cardioprotection. nih.govnih.gov |
| 2-Isothiocyanato-4-methylpyridine | 2 | 4-Methyl | Synthetic intermediate. chemicalbook.combldpharm.com |
| 4-Isothiocyanato-2-(trifluoromethyl)pyridine | 4 | 2-Trifluoromethyl | Building block in synthetic chemistry. |
| This compound | 4 | 2-Methyl | Inferred use as a synthetic building block and potential for biological activity screening. |
This table illustrates the variety of studied Pyridyl Isothiocyanate isomers and the context for this compound.
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
4-isothiocyanato-2-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-4-7(9-5-10)2-3-8-6/h2-4H,1H3 |
InChI Key |
LZPWNIZCCGXPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)N=C=S |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 4 Isothiocyanato 2 Methylpyridine and Analogous Pyridyl Isothiocyanates
Strategies for Carbon Disulfide-Mediated Isothiocyanate Formation from Amines
The reaction of primary amines with carbon disulfide to form dithiocarbamate (B8719985) salts, which are then desulfurized to yield isothiocyanates, is a well-established and widely used method. nih.govrsc.org This approach offers a safer alternative to the highly toxic thiophosgene (B130339). nih.govrsc.org
One-Pot Synthetic Approaches to Pyridyl Isothiocyanates from Aminopyridines
One-pot syntheses of pyridyl isothiocyanates from their corresponding aminopyridines have been developed to improve efficiency and reduce waste. dntb.gov.uaresearchgate.netbohrium.com These methods typically involve the in situ generation of a dithiocarbamate salt by treating the aminopyridine with carbon disulfide in the presence of a base. dntb.gov.uaresearchgate.netbohrium.com The intermediate salt is then desulfurized without isolation to afford the desired isothiocyanate. dntb.gov.uaresearchgate.netbohrium.com
A notable one-pot method utilizes aqueous iron(III) chloride for the desulfurization of the dithiocarbamate salt formed in situ from an amine, carbon disulfide, and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride. dntb.gov.ua This process has proven effective for a variety of pyridyl isothiocyanates. dntb.gov.ua Another efficient one-pot procedure employs carbon tetrabromide as a desulfurizing agent in the presence of DBU as a base, converting various amines and carbon disulfide into isothiocyanates in moderate to high yields. bohrium.com
Role of Catalyst Systems and Reaction Conditions in Yield Optimization
The choice of base and reaction conditions is critical for optimizing the yield of pyridyl isothiocyanates. The formation of the dithiocarbamate salt is a reversible process, and the equilibrium is driven forward by the reaction of the initially formed dithiocarbamic acid with a base. mdpi.com The strength of the base plays a significant role; for instance, the higher basicity of DABCO compared to triethylamine (B128534) facilitates the formation of dithiocarbamates. mdpi.com
For less reactive, electron-deficient aminopyridines, stronger bases like sodium hydride are often necessary to achieve good yields. mdpi.com The solvent also plays a crucial role. For example, using dimethylformamide (DMF) as a solvent can help to solubilize the reagents and intermediates, leading to improved reaction rates and yields, especially for challenging substrates. mdpi.comresearchgate.net Furthermore, the use of catalysts such as iron(III) salts has been shown to effectively promote the desulfurization step.
Table 1: Effect of Reaction Conditions on the Synthesis of 2-chloro-5-isothiocyanatopyridine mdpi.com
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et3N | THF | Room Temp | 12 | <10 |
| 2 | DABCO | THF | Room Temp | 6 | 75 |
| 3 | NaH | THF | 0 to Room Temp | 6 | 82 |
| 4 | NaH | DMF | 0 to Room Temp | 6 | 91 |
Addressing Challenges in the Synthesis of Electron-Deficient Pyridyl Isothiocyanates
The synthesis of pyridyl isothiocyanates bearing electron-withdrawing groups presents a significant challenge. The reduced nucleophilicity of the amino group in electron-deficient aminopyridines hinders the initial attack on carbon disulfide, making the formation of the dithiocarbamate salt difficult. mdpi.comresearchgate.net This often results in low yields or requires a large excess of carbon disulfide. mdpi.com
To overcome this, researchers have employed more forcing reaction conditions, such as higher temperatures and the use of stronger bases like sodium hydride in polar aprotic solvents like DMF. mdpi.comresearchgate.net These conditions enhance the reactivity of the aminopyridine, facilitating the formation of the dithiocarbamate intermediate. mdpi.comresearchgate.net For instance, the synthesis of highly electron-deficient pyridyl isothiocyanates has been successfully achieved in moderate to good yields using NaH in DMF, followed by desulfurization with aqueous iron(III) chloride. mdpi.com
Table 2: Synthesis of Highly Electron-Deficient Pyridyl Isothiocyanates mdpi.com
| Starting Amine | Product | Yield (%) |
| 2-Amino-5-nitropyridine | 2-Isothiocyanato-5-nitropyridine | 65 |
| 2-Amino-3,5-dinitropyridine | 2-Isothiocyanato-3,5-dinitropyridine | 58 |
| 4-Amino-3,5-dinitropyridine | 4-Isothiocyanato-3,5-dinitropyridine | 61 |
Alternative Thiocarbonylation Methods
While the carbon disulfide method is prevalent, alternative reagents for thiocarbonylation offer different reactivity profiles and can be advantageous in certain synthetic contexts.
Utilization of Thiophosgene and Its Safer Equivalents
Thiophosgene has historically been a primary reagent for the synthesis of isothiocyanates from primary amines. nih.govcbijournal.comresearchgate.net The reaction is generally efficient and proceeds smoothly. cbijournal.com However, the high toxicity and moisture sensitivity of thiophosgene have driven the development of safer alternatives. chemrxiv.orgmdpi.comnih.gov
Triphosgene, a solid and therefore less volatile phosgene (B1210022) equivalent, has been used as a dehydrosulfurization reagent in the preparation of isothiocyanates, particularly those with electron-withdrawing groups, yielding good results. nih.govcbijournal.com Other "thiocarbonyl transfer" reagents have been developed to circumvent the hazards of thiophosgene. These include thiocarbonyl-diimidazole and di-2-pyridyl thiocarbonate. mdpi.comchemrxiv.org While these reagents are safer, they can be expensive or require separate preparation steps. chemrxiv.org
Application of Thiocarbonyl-Diimidazole in Isothiocyanate Synthesis
1,1'-Thiocarbonyldiimidazole (TCDI) is a stable, crystalline solid that serves as a safer alternative to thiophosgene for the synthesis of isothiocyanates. chemrxiv.orgrsc.orgnih.gov It reacts with primary amines, including aminopyridines, to form the corresponding isothiocyanates. mdpi.comrsc.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature. rsc.org A key advantage of TCDI is that the byproduct, imidazole, is water-soluble and can be easily removed during workup. tcichemicals.com However, the formation of thiourea (B124793) byproducts can sometimes be an issue. mdpi.com
Novel Synthetic Routes and Mechanistic Investigations
Recent advancements have led to innovative synthetic pathways and a deeper understanding of the reaction mechanisms involved in the formation of pyridyl isothiocyanates. These developments include in situ generation techniques within coordination complexes and methods utilizing a diverse range of nitrogen-containing starting materials.
A novel and direct route to transition metal isothiocyanate complexes involves the use of thiourea as an in situ source of the isothiocyanate ligand. nasa.govresearchgate.net This method circumvents the need to synthesize and isolate the often unstable isothiocyanate ligand separately. The core of this methodology is the thermal isomerization of thiourea to ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in the presence of a metal and a coordinating solvent, such as 4-methylpyridine (B42270) (γ-picoline). nasa.govresearchgate.net
In a typical procedure, metal powders (e.g., Mn, Fe, Co, Ni, Cu) are refluxed with thiourea directly in 4-methylpyridine. nasa.gov At reflux temperatures, thiourea isomerizes, generating thiocyanate ions which then coordinate to the metal center, which is also oxidized in the process. researchgate.net The 4-methylpyridine acts as both the solvent and a co-ligand in the resulting complex. nasa.govresearchgate.net This synthetic strategy has successfully produced a series of anionic isothiocyanate-4-methylpyridine complexes. nasa.gov
For instance, the reaction of manganese or iron powder with thiourea in refluxing 4-methylpyridine yields isostructural complexes with the general formula (Hpic)₂[M(NCS)₄(pic)₂]·2pic, where 'pic' is 4-methylpyridine. researchgate.net In these structures, four isothiocyanate ligands are bound to the metal center in the equatorial plane, while two 4-methylpyridine molecules occupy the axial positions. nasa.govresearchgate.net
Table 1: Examples of Transition Metal Complexes Synthesized via In Situ Isothiocyanate Generation from Thiourea in 4-Methylpyridine
| Metal Reactant | Resulting Complex Formula | Coordination Geometry | Reference |
| Mn Powder | (Hpic)₂[Mn(NCS)₄(pic)₂]·2pic | Octahedral | researchgate.net |
| Fe Powder | (Hpic)₂[Fe(NCS)₄(pic)₂]·2pic | Octahedral | researchgate.net |
| Cu Powder | (Hpic)[Cu(NCS)₃(pic)₂]·pic | Distorted Square Pyramidal | nasa.govresearchgate.net |
| Cr Powder | [HNC₆H₇][Cr(NCS)₄(NC₆H₇)₂] | Not Specified | researchgate.net |
This table showcases anionic transition metal complexes formed by refluxing the corresponding metal powder with thiourea in 4-methylpyridine (pic). The isothiocyanate ligand is generated in situ.
This method represents an efficient pathway to novel coordination compounds, providing an alternative to the traditional assembly from metal salts and thiocyanate salts. researchgate.net
The synthesis of isothiocyanates has evolved significantly, with numerous methods developed to utilize a wide range of nitrogen-containing starting materials. rsc.orgchemrxiv.org These methods can be broadly categorized based on the type of precursor used. rsc.orgrsc.org
Synthesis from Primary Amines: The most common route to isothiocyanates starts from primary amines. rsc.orgrsc.org A prevalent strategy involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. mdpi.comnih.gov This salt is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.gov
A notable one-pot procedure has been developed for preparing pyridyl isothiocyanates from their corresponding amines. mdpi.com This method generates the dithiocarbamate salt in situ, which is then subjected to desulfurization mediated by aqueous iron(III) chloride (FeCl₃·6H₂O). mdpi.com The choice of base, such as DABCO or sodium hydride, is critical for the initial formation of the dithiocarbamate. mdpi.com This approach is advantageous as it avoids highly toxic reagents and works well for a variety of pyridyl amines, including electron-deficient ones. mdpi.com
Table 2: One-Pot Synthesis of Pyridyl Isothiocyanates from Aminopyridines
| Starting Amine | Base | Desulfurizing Agent | Yield | Reference |
| Pyridyl Amines | DABCO or NaH | FeCl₃·6H₂O | Moderate to Good | mdpi.com |
| Electron-Deficient Anilines | Not Specified | FeCl₃·6H₂O | 77%-87% | mdpi.com |
This table summarizes a one-pot synthesis method where various amines are converted to isothiocyanates via an in situ generated dithiocarbamate salt, followed by iron(III) chloride-mediated desulfurization.
Other desulfurizing agents used in similar two-step processes include tosyl chloride, ethyl chloroformate, and various metal-based reagents like cobalt(II) chloride. nih.gov
Synthesis from Other Nitrogen-Containing Precursors: Beyond primary amines, emerging research focuses on creating isothiocyanates from other nitrogenous functional groups, which can offer advantages in terms of functional group tolerance and chemoselectivity. rsc.org These "Type B" reactions, as classified in recent reviews, utilize precursors such as azides, nitrile oxides, and hydroximoyl chlorides. chemrxiv.orgrsc.org
For example, a highly efficient method involves the synthesis of alkyl and aryl isothiocyanates from hydroximoyl chlorides. nih.gov This pathway is notable for its mild, room-temperature conditions and often results in nearly quantitative yields without the need for complex purification steps. nih.gov While the direct application to 4-isothiocyanato-2-methylpyridine from a corresponding precursor is not detailed, the methodology represents a significant advancement in the field. Such methods expand the toolkit available to synthetic chemists, allowing for the strategic synthesis of complex isothiocyanates from a broader pool of starting materials. chemrxiv.orgrsc.org
Iii. Chemical Reactivity and Derivatization Pathways of 4 Isothiocyanato 2 Methylpyridine
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The cornerstone of 4-isothiocyanato-2-methylpyridine's reactivity lies in the susceptibility of the central carbon atom of the isothiocyanate group to nucleophilic attack. This reactivity allows for the straightforward synthesis of a variety of derivatives, most notably thioureas and carbamates.
The reaction between this compound and primary or secondary amines is a facile and efficient method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. nih.govnih.gov This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate. nih.gov The reaction is typically carried out under mild conditions and is a common strategy in the synthesis of complex molecules and potential biologically active agents. nih.govnih.gov For instance, the general reaction of an isothiocyanate with an amine to form a thiourea is a well-established synthetic transformation. researchgate.net The resulting thioureas, which incorporate the 2-methylpyridine (B31789) scaffold, are themselves valuable intermediates for further synthetic transformations or for evaluation in various applications. nih.gov
The synthesis of N-acyl thiourea derivatives often involves the reaction of an in situ generated isothiocyanate with a heterocyclic amine. nih.gov In a related context, studies on N-acyl thioureas bearing a 6-methylpyridine moiety have demonstrated their potential as anti-biofilm agents. nih.gov
Table 1: Examples of Thiourea Formation from Isothiocyanates
| Isothiocyanate Reactant | Amine Reactant | Product | General Conditions |
| This compound | Primary Amine (R-NH₂) | N-(2-methylpyridin-4-yl)-N'-R-thiourea | Room temperature or gentle heating in a suitable solvent (e.g., THF, DMF) |
| This compound | Secondary Amine (R₂NH) | N-(2-methylpyridin-4-yl)-N',N'-R₂-thiourea | Room temperature or gentle heating in a suitable solvent (e.g., THF, DMF) |
| General Isothiocyanate (R-NCS) | Heterocyclic Amine | N-R-N'-(heterocyclyl)thiourea | Varies, often involves condensation in a solvent like acetone |
This table presents generalized reactions based on established chemical principles of isothiocyanate reactivity.
In a reaction analogous to thiourea formation, this compound can react with alcohols to produce thiocarbamates. This nucleophilic addition involves the oxygen atom of the alcohol attacking the isothiocyanate carbon. While the synthesis of carbamates often proceeds from isocyanates, isothiocyanates provide a route to the corresponding sulfur-containing analogs. nih.gov The synthesis of carbamates can be achieved through various methods, including one-pot reactions in aqueous media or using activating agents. organic-chemistry.org
Furthermore, the isothiocyanate group is a versatile precursor for the synthesis of various sulfur-nitrogen heterocycles. researchgate.netnih.gov The condensation of compounds with active hydrogen atoms with aryl isothiocyanates can lead to intermediates that are cyclized with suitable electrophiles to form N,S-heterocycles. researchgate.net These reactions can lead to the formation of thiazolidinones, thiazolines, and other related structures. researchgate.net The ability of isothiocyanates to undergo such cyclization reactions makes them valuable building blocks in heterocyclic chemistry. rsc.org
Cycloaddition Reactions Leading to Diverse Heterocyclic Scaffolds
The isothiocyanate group of this compound can participate in cycloaddition reactions, providing a pathway to a variety of heterocyclic systems. libretexts.org These reactions, which involve the combination of two different π-systems to form a cyclic product, are powerful tools in synthetic chemistry. libretexts.org A common example is the [4+2] cycloaddition, also known as the Diels-Alder reaction, where the isothiocyanate can act as the dienophile. libretexts.org
While specific examples involving this compound are not extensively documented, the general reactivity of isothiocyanates in cycloadditions is well-established. For instance, isothiocyanates can undergo [2+2], [3+2], and [4+2] cycloadditions to yield four, five, and six-membered rings, respectively. libretexts.orgyoutube.com The reaction of isothiocyanates with dienes can lead to the formation of six-membered heterocyclic rings containing sulfur and nitrogen. This reactivity allows for the construction of complex molecular architectures incorporating the 2-methylpyridine moiety.
Role as a Synthetic Intermediate in Complex Molecule Construction
The varied reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly those containing functionalized pyridine (B92270) rings and other heterocyclic structures.
The reactions of the isothiocyanate group provide a direct route to a wide array of functionalized pyridine derivatives. By reacting this compound with different nucleophiles, a diverse range of substituents can be introduced at the 4-position of the pyridine ring, tethered through a thiourea, thiocarbamate, or other linkage. This approach is instrumental in creating libraries of compounds for various research applications, including medicinal chemistry. The synthesis of new pyridine and fused pyridine derivatives is an active area of research due to the diverse pharmacological properties associated with these scaffolds. cu.edu.egdocumentsdelivered.com
A significant application of isothiocyanates in synthetic chemistry is the preparation of thiohydantoins. jchemrev.comjchemrev.com Thiohydantoins are sulfur analogs of hydantoins and are of considerable interest due to their wide range of biological activities. nih.govijrpr.com The most common approach for the synthesis of 2-thiohydantoins involves the reaction of an isothiocyanate with an α-amino acid or its derivatives. jchemrev.comchemicalpapers.com
In this reaction, the amino group of the α-amino acid acts as the nucleophile, attacking the isothiocyanate carbon of this compound. The resulting intermediate then undergoes cyclization to form the 2-thiohydantoin (B1682308) ring. jchemrev.comchemicalpapers.com This reaction provides a straightforward method to synthesize 3-(2-methylpyridin-4-yl)-2-thiohydantoin derivatives, which can be further substituted at the 5-position of the thiohydantoin ring. jchemrev.comjchemrev.com
Table 2: General Synthesis of Thiohydantoins from Isothiocyanates
| Isothiocyanate Reactant | Amino Acid Reactant | Product | General Conditions |
| This compound | Glycine | 3-(2-methylpyridin-4-yl)-2-thiohydantoin | Heating in the presence of a base (e.g., NaOH) followed by acidification |
| This compound | Substituted α-Amino Acid (R-CH(NH₂)COOH) | 5-R-3-(2-methylpyridin-4-yl)-2-thiohydantoin | Varies, often involves a one-pot, multi-component reaction |
| General Isothiocyanate (R'-NCS) | α-Amino Acid Ester | 3-R'-2-thiohydantoin derivative | Often involves a multi-step or one-pot synthesis |
This table illustrates the general synthetic pathway to thiohydantoins from isothiocyanates, applied to the specific case of this compound.
Iv. Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-isothiocyanato-2-methylpyridine. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed picture of the molecular structure can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the isothiocyanate group and the electron-donating nature of the methyl group. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methyl protons would appear as a singlet in the upfield region, likely around δ 2.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The isothiocyanate carbon (-N=C=S) is expected to have a characteristic chemical shift in the range of δ 130–140 ppm. The carbons of the pyridine ring will resonate in the aromatic region, and the methyl carbon will appear at a much higher field.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | ~2.5 (s, 3H) | ~20-25 |
| Pyridine-H3 | ~7.0-7.2 (d) | ~120-125 |
| Pyridine-H5 | ~7.2-7.4 (d) | ~125-130 |
| Pyridine-H6 | ~8.3-8.5 (s) | ~148-152 |
| Pyridine-C2 | - | ~155-160 |
| Pyridine-C4 | - | ~140-145 |
| -N=C=S | - | ~130-140 |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the isothiocyanate group, the pyridine ring, and the methyl group.
The most prominent feature in the FT-IR spectrum would be the strong and broad absorption band of the isothiocyanate (-N=C=S) group, which typically appears in the region of 2000-2200 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic pyridine ring are expected in the 2800-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring will show multiple bands in the 1400-1600 cm⁻¹ region.
Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| -N=C=S stretch | 2000 - 2200 | Strong, broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch (-CH₃) | 2850 - 2960 | Medium |
| C=N/C=C stretch (pyridine ring) | 1400 - 1600 | Medium to Strong, multiple bands |
| C-H bend (methyl) | 1370 - 1450 | Medium |
Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₆N₂S), the molecular weight is approximately 150.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 150. The fragmentation pattern would likely involve the loss of the isothiocyanate group or parts of it, as well as fragmentation of the pyridine ring. Common fragmentation pathways could include the loss of a sulfur atom, a cyano radical, or the entire isothiocyanate group, leading to characteristic fragment ions. For its isomer, 2-isothiocyanato-4-methylpyridine, a molecular ion peak at m/z 150.20094 has been confirmed using high-resolution ESI-MS.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment | Possible Loss from Molecular Ion |
|---|---|---|
| 150 | [C₇H₆N₂S]⁺ (Molecular Ion) | - |
| 118 | [C₇H₆N₂]⁺ | Loss of S |
| 92 | [C₆H₆N]⁺ | Loss of NCS |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for the purification and purity assessment of synthesized chemical compounds.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to monitor the progress of a reaction and to get a preliminary idea of the purity of a compound. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) would likely be a suitable mobile phase. The R_f value would depend on the exact composition of the mobile phase and the type of stationary phase used (e.g., silica (B1680970) gel).
High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique for the purification and quantitative analysis of compounds. For this compound, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time would be specific to the column, flow rate, and the gradient of the mobile phase. For related compounds, purification is often achieved through column chromatography.
Predicted Chromatographic Conditions for this compound
| Technique | Stationary Phase | Predicted Mobile Phase | Predicted Observation |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | R_f value between 0.3 - 0.5 |
| RP-HPLC | C18 column | Water/Acetonitrile gradient | A single sharp peak indicating purity |
V. Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-isothiocyanato-2-methylpyridine. These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.
Furthermore, these calculations can determine the Mulliken charges on each atom, offering insights into the charge distribution and identifying potential sites for nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the regions of positive and negative electrostatic potential on the molecule's surface, further highlighting reactive sites. epstem.net
Table 1: Calculated Electronic Properties of a Pyridine (B92270) Derivative (Illustrative Example)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
In the context of this compound, molecular docking simulations can be employed to predict its binding affinity and interaction mode with various biological targets, such as enzymes or receptors. tubitak.gov.tr The process involves generating a three-dimensional structure of the ligand and the target protein and then systematically exploring possible binding poses.
The quality of the binding is typically evaluated using a scoring function, which estimates the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction. tubitak.gov.tr These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. mdpi.com
For example, docking studies on similar pyridine derivatives have shown their potential to interact with the active sites of enzymes like carbonic anhydrase and kinesin Eg5. tubitak.gov.trmdpi.com Such studies can reveal crucial residues involved in binding, providing a rationale for the observed biological activity and guiding the design of more potent and selective inhibitors. tubitak.gov.tr
Table 2: Illustrative Molecular Docking Results for a Pyridine Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase I | -7.5 | HIS94, HIS96, THR199 |
| Kinesin Eg5 | -9.5 | GLU116, GLY117 |
Conformational Analysis and Molecular Dynamics Studies
Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. mdpi.com These techniques provide insights into the flexibility of the molecule, the different shapes (conformations) it can adopt, and the transitions between these conformations.
For this compound, conformational analysis can identify the most stable conformations by exploring the potential energy surface as a function of bond rotations. This is particularly important for understanding how the molecule might change its shape to fit into a binding site of a protein.
Molecular dynamics simulations take this a step further by simulating the movement of every atom in the molecule over a period of time, typically from nanoseconds to microseconds. mdpi.comnih.gov These simulations provide a detailed picture of the molecule's flexibility and how it interacts with its environment, such as a solvent or a biological membrane. mdpi.com By analyzing the trajectory of the simulation, researchers can calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the molecule's stability and the flexibility of different parts of the molecule. mdpi.commdpi.com
These studies are crucial for understanding how the molecule behaves in a biological system and can reveal important dynamic features that are not apparent from static structures. mdpi.com
Prediction of Reaction Mechanisms and Transition States in Synthesis
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway.
Theoretical studies can propose and evaluate different possible mechanisms for a given reaction. For instance, in the synthesis of isothiocyanates, a proposed mechanism involves the reaction of a dithiocarbamate (B8719985) with a desulfurating agent to form an active ester intermediate, which then eliminates a leaving group to form the final isothiocyanate product. nih.gov Computational methods can be used to calculate the energies of the transition states for each step, helping to determine the most likely reaction pathway.
Similarly, in the synthesis of the 2-methylpyridine (B31789) core, theoretical studies can investigate different proposed mechanisms, such as those involving radical additions or rearrangements. mdpi.com By comparing the calculated activation energies for different pathways, chemists can gain a deeper understanding of the reaction and optimize the reaction conditions to favor the desired product. Theoretical studies on related cobalt-catalyzed reactions to form 2-methylpyridine have explored both singlet and triplet state reaction pathways, determining the most energetically favorable route. acs.org
Vi. in Vitro Biological Activity and Molecular Mechanisms of Action
Mechanistic Studies of Enzyme Inhibition by Pyridyl Isothiocyanates
The isothiocyanate functional group is known for its reactivity, particularly towards nucleophilic residues in proteins, which underlies its ability to inhibit enzyme function. While research on 4-isothiocyanato-2-methylpyridine itself is limited, studies on the broader class of pyridyl isothiocyanates and related structures provide insights into their potential mechanisms of enzyme inhibition.
Inhibition of Phosphopantetheinyl Transferases (PPTases) in Bacterial Systems
Phosphopantetheinyl transferases (PPTases) are crucial enzymes in both primary and secondary metabolism in bacteria, making them attractive targets for novel antimicrobial agents. They catalyze the transfer of the 4'-phosphopantetheinyl moiety from coenzyme A to a carrier protein. Despite the interest in PPTase inhibitors, current scientific literature has not extensively documented the specific inhibitory effects of this compound or other pyridyl isothiocyanates on these enzymes.
Modulation of N-Acylethanolamine-Hydrolyzing Acid Amidases (NAAA)
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase that primarily degrades N-palmitoylethanolamine (PEA), a lipid mediator with anti-inflammatory properties. Inhibition of NAAA is considered a therapeutic strategy for inflammatory conditions. At present, specific studies detailing the modulation of NAAA activity by this compound are not available in the published literature.
Effects on Cholinesterase and Topoisomerase Enzymes
Research into the effects of pyridyl isothiocyanates on other enzyme systems has yielded some pertinent findings.
Cholinesterase: Cholinesterase inhibitors are used in the treatment of Alzheimer's disease. ymerdigital.com Some isothiocyanates have been identified as having cholinesterase inhibiting activity. nih.gov Notably, 3-pyridyl-isothiocyanate has been investigated as a component in designing new molecules with potential neuroprotective effects, which are sometimes linked to cholinesterase inhibition. researchgate.netbiointerfaceresearch.com
Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA and are vital targets for cancer chemotherapy. upes.ac.in While direct inhibition by this compound has not been reported, related heterocyclic compounds have shown activity. Thiosemicarbazones, which can be synthesized from pyridyl isothiocyanates, have been identified as potential inhibitors of topoisomerase II. upes.ac.in For instance, derivatives of 4-(2-pyridyl)-3-thiosemicarbazide have been synthesized and evaluated for their anticancer properties, with some studies suggesting topoisomerase inhibition as a possible mechanism of action. upes.ac.inresearchgate.net
Cellular Pathway Modulation in Model Systems (Excluding Clinical Studies)
Beyond direct enzyme inhibition, pyridyl isothiocyanates and their derivatives have been shown to influence cellular behavior by modulating signaling pathways that govern cell life and death, such as apoptosis, cell cycle progression, and signal transduction cascades.
Induction of Apoptosis and Cell Cycle Arrest in Cell Lines
A key mechanism for the anticancer activity of many isothiocyanates is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells. nih.gov
Studies on thiosemicarbazone derivatives prepared from pyridyl isothiocyanate precursors have demonstrated significant effects on cancer cell lines. One such derivative interfered with the cell cycle distribution in colon cancer cells (HT-29 and SW620), causing them to accumulate in the G2/M phase. researchgate.netresearchgate.net This arrest in the cell cycle was accompanied by the induction of apoptosis, an increase in intracellular reactive oxygen species (ROS), and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net These findings point to the potential of pyridyl isothiocyanate-based compounds to act as anticancer agents by disrupting the proliferation of cancer cells. researchgate.netresearchgate.net
Table 1. Effect of a Pyridyl Isothiocyanate Derivative on Cell Cycle Distribution in Colon Cancer Cell Lines. Data shows a significant increase in the percentage of cells in the G2/M phase after treatment, indicating cell cycle arrest. researchgate.net
Modulation of Signaling Pathways (e.g., MAPK, PI3K/AKT)
The pro-apoptotic and cell cycle arrest effects of isothiocyanates are often mediated by their influence on critical intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT pathways are central regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer. nih.govnih.gov
Isothiocyanates, as a class, have been shown to modulate these pathways. For example, some isothiocyanates can suppress the activation of MAPK and PI3K/Akt/mTOR pathways, which contributes to their ability to reduce cancer cell growth. nih.gov The release of hydrogen sulfide (B99878) (H₂S) from isothiocyanate compounds is another mechanism that can influence these signaling cascades. researchgate.netsemanticscholar.org H₂S has been shown to be involved in cellular processes regulated by the PI3K/Akt and MAPK/ERK pathways. nih.gov While these general mechanisms are established for isothiocyanates, specific investigations into how this compound individually modulates the MAPK and PI3K/AKT pathways in model systems are not yet prominent in the scientific literature.
Antimicrobial Activity in Cellular and Microbial Models (Excluding Clinical Data)
Following a comprehensive review of publicly available scientific literature, no studies were identified that specifically investigate the in vitro antimicrobial activity of the chemical compound this compound. Searches of scholarly databases and scientific journals did not yield any research detailing its effects on bacterial or fungal strains in cellular or microbial models.
Consequently, there is no data available to report on its spectrum of activity, minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), or its mechanisms of antimicrobial action. The creation of data tables or a detailed discussion of research findings is not possible due to the absence of primary research on this specific compound.
While the broader class of compounds known as isothiocyanates has been the subject of extensive antimicrobial research, and various pyridine-containing molecules have demonstrated antimicrobial properties, these findings cannot be attributed to this compound without direct experimental evidence. Adhering to strict scientific accuracy, this article cannot extrapolate findings from related but distinct chemical structures to describe the biological activity of the subject compound.
Further research is required to determine if this compound possesses any antimicrobial properties. Such studies would need to evaluate its efficacy against a range of clinically relevant microbial pathogens using standardized antimicrobial susceptibility testing methods.
Vii. Structure Activity Relationship Sar Studies of 4 Isothiocyanato 2 Methylpyridine Analogs
Impact of Isothiocyanate Position and Substituents on Biological Potency
The position of the isothiocyanate (ITC) group on the pyridine (B92270) ring significantly alters the molecule's electronic properties and, consequently, its biological activity. The pyridine ring is electron-deficient, and the placement of the electron-withdrawing ITC group can amplify this effect. Studies on various pyridyl isothiocyanates have demonstrated that the position of the ITC moiety influences the compound's reactivity. For instance, in a study of isothiocyanates as hydrogen sulfide (B99878) (H₂S) donors, 3-pyridyl-isothiocyanate was identified as the most efficacious H₂S donor among a library of 45 analogs. nih.gov This enhanced activity was attributed to the electron-deficient nature of the pyridine ring, which facilitates the thiol-activated release of H₂S. nih.gov
Substituents on the pyridine ring further modulate these electronic effects. A methyl group at the 2-position, as in 4-isothiocyanato-2-methylpyridine, introduces an electron-donating group that can influence the reactivity of the ITC at the 4-position. General SAR studies on pyridine derivatives have shown that the presence and position of various functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH₂), can enhance biological activities like antiproliferative effects. nih.gov Conversely, bulky groups or halogens can sometimes lead to lower activity. nih.gov The specific combination of the ITC group's position and the nature of other ring substituents allows for fine-tuning the compound's potency.
Table 1: Influence of Isothiocyanate Position on H₂S Releasing Ability This table illustrates how the position of the isothiocyanate group on an aromatic ring influences a specific biological activity, using H₂S donation as an example.
| Compound | Ring System | Isothiocyanate Position | Relative H₂S Releasing Ability |
| Compound 1 | Phenyl | - | Baseline |
| Compound 25 | Pyridyl | 3-position | Highest |
| Compound 37 | Naphthyl | - | Comparable to Phenyl |
| Data sourced from a comparative study on H₂S donors. nih.gov |
Influence of Pyridine Ring Modifications on Receptor Binding and Enzyme Inhibition
Modifying the pyridine ring is a key strategy for altering how analogs of this compound interact with biological targets like receptors and enzymes. Such modifications can tune the electronic properties of the molecule, which in turn affects binding affinity and inhibitory potential.
Research on 12-membered tetra-aza pyridinophanes has shown that substitution at the 4-position of the pyridine ring provides a direct way to regulate the electronic properties of a coordinated metal center (e.g., iron). rsc.org This regulation directly correlates with the metal's redox potential and binding constants, which in turn controls catalytic activity. rsc.org These findings demonstrate that even without altering the geometry of the binding site, electronic adjustments via pyridine modification can profoundly impact function. Similarly, studies on NNN pincer-type molecules showed that substituents at the 4-position of the central pyridine ring, ranging from electron-donating (-OH) to electron-withdrawing (-NO₂), systematically alter the electron density around a bound metal ion. rsc.org
These principles are directly applicable to the SAR of this compound. By introducing different functional groups onto the pyridine ring, it is possible to modulate the electrophilicity of the isothiocyanate carbon, thereby influencing its covalent modification of target proteins. Furthermore, the pyridine ring itself can be part of a larger scaffold designed to inhibit specific enzymes. In the development of novel lapatinib (B449) derivatives, a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety was crucial for achieving potent dual inhibition of EGFR and HER2 kinases, with one analog showing an IC₅₀ value of 1.8 nM against EGFR. mdpi.com This highlights the critical role of the substituted pyridine ring in orienting the molecule within the enzyme's ATP-binding pocket and contributing to high-affinity binding.
Table 2: Effect of Pyridine Ring Substitution on Iron Complex Properties This table demonstrates how substitutions on a pyridine ring within a larger molecule (a pyridinophane ligand) can systematically tune electronic and binding properties, a principle applicable to the SAR of pyridine-containing drugs.
| Ligand Substituent (at 4-position) | Fe Redox Potential (ΔE₁/₂) | Metal Binding Constant (Δlog β) | Catalytic Yield (%) |
| L1 | Base Value | Base Value | 32 |
| L2-L5 | Intermediate | Intermediate | 35-50 |
| L6 | +152 mV | +3.45 | 58 |
| Data adapted from a study on Fe-pyridinophane complexes, showing a direct correlation between electronic tuning and reactivity. rsc.org |
Systematic Derivatization for Pharmacophore Identification
Systematic derivatization is a cornerstone of medicinal chemistry used to identify the pharmacophore—the essential set of steric and electronic features required for a molecule to exert a specific biological effect. This process involves synthesizing a series of analogs where specific parts of the lead compound are systematically modified.
This approach has been successfully applied to various pyridine-containing compounds. For example, in a study aimed at developing GPR119 agonists for type 2 diabetes, a series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were synthesized and evaluated. nih.gov This systematic modification led to the identification of compounds with EC₅₀ values as low as 25 nM and significant in vivo efficacy. nih.gov Similarly, the synthesis and evaluation of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as potential antitumor agents involved creating a library of compounds with varied substitutions. mdpi.com This effort identified an analog, 5q , with broad-spectrum antiproliferative activity and the ability to slow cancer progression in vivo. mdpi.com
For this compound, this strategy would involve creating analogs by:
Varying the alkyl substituent at the 2-position (e.g., replacing methyl with ethyl, propyl, etc.) to probe steric tolerance.
Introducing additional substituents at other positions (3-, 5-, or 6-) on the pyridine ring to map electronic and steric requirements.
Altering the linker between the pyridine ring and the isothiocyanate group, if one were introduced.
By correlating the structural changes in these derivatives with their biological activity, researchers can build a detailed pharmacophore model, which is essential for designing more potent and selective agents. The ultimate goal of such studies is to understand which proteins are selectively targeted and modified by the isothiocyanate group, a process that can be aided by proteomic techniques. nih.gov
Insights from Comparative SAR with Other Isothiocyanate Classes
Comparing the SAR of pyridyl isothiocyanates with other well-studied classes, such as aliphatic (e.g., sulforaphane from broccoli) and other aryl (e.g., phenethyl isothiocyanate, PEITC), provides valuable context for understanding their unique properties. The nature of the side chain attached to the ITC group is a major determinant of bioactivity.
A direct comparison between a synthetic 2-(2-pyridyl) ethyl isothiocyanate (PY-ITC) and the natural isothiocyanate sulforaphane (SF) revealed significant differences. nih.gov The pyridyl-containing compound, PY-ITC, suppressed cancer cell growth at lower concentrations than SF and was a more potent inducer of the p21 protein. nih.gov Gene expression analysis showed that while both compounds affected similar biological pathways, PY-ITC altered a greater number of genes and to a greater extent, highlighting that the aryl side chain of PY-ITC confers distinct biological activities compared to the alkyl side chain of SF. nih.gov
Table 3: Comparative Potency of Pyridyl vs. Aliphatic Isothiocyanates This table compares the biological effects of a pyridyl isothiocyanate (PY-ITC) to the well-known aliphatic isothiocyanate sulforaphane (SF).
| Compound | Class | Activity Metric | Relative Potency |
| Sulforaphane (SF) | Aliphatic ITC | Suppression of cancerous cell growth | Baseline |
| 2-(2-pyridyl) ethyl ITC (PY-ITC) | Pyridyl ITC | Suppression of cancerous cell growth | More potent than SF |
| Sulforaphane (SF) | Aliphatic ITC | Induction of p21 protein | Baseline |
| 2-(2-pyridyl) ethyl ITC (PY-ITC) | Pyridyl ITC | Induction of p21 protein | More potent than SF |
| Data based on a study comparing the in vitro biological activity of PY-ITC and SF. nih.gov |
Viii. Applications in Chemical Biology and Advanced Materials
Utilization as Chemical Probes for Target Identification and Validation
Based on the available research, there is no specific information detailing the use of 4-Isothiocyanato-2-methylpyridine as a chemical probe for target identification and validation.
Role as Building Blocks in Medicinal Chemistry for Novel Compound Libraries
The literature reviewed does not provide specific examples of this compound being used as a building block in the synthesis of novel compound libraries for medicinal chemistry. However, the isothiocyanate functional group is known for its utility in organic synthesis, particularly in creating diverse heterocyclic compounds due to its reactive nature evitachem.com.
Integration into Coordination Complexes and Clathrate Chemistry
The combination of isothiocyanate anions and methylpyridine molecules as distinct ligands has led to the formation of a versatile class of coordination compounds known as Werner complexes. These complexes are particularly renowned for their ability to form clathrates, which are crystalline inclusion compounds where guest molecules are trapped within the host lattice. The host complex with the general formula M(NCS)₂L₄ (where M is a divalent transition metal, and L is a substituted pyridine) has been a subject of extensive study .
In these complexes, 4-methylpyridine (B42270) (an isomer of the pyridine (B92270) in the subject compound) and the isothiocyanate anion (NCS⁻) act as separate ligands coordinating to a central transition metal ion, such as Nickel(II) or Cobalt(II).
Coordination Geometry: The metal centers are typically six-coordinate with an octahedral geometry. In the widely studied complex Ni(NCS)₂(4-methylpyridine)₄, the nickel atom is octahedrally coordinated to four 4-methylpyridine ligands and two isothiocyanate ligands journals.co.za. Similarly, cobalt can form complexes such as Co(NCS)₂(4-methylpyridine N-oxide)₄ and Co(NCS)₂(4-methylpyridine N-oxide)₃, exhibiting slightly distorted octahedral or trigonal–bipyramidal coordination, respectively nih.gov.
Ligand Bonding: The isothiocyanate ligand is versatile and can coordinate through the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). In complexes with first-row transition metals like Ni(II) and Co(II), coordination is typically through the nitrogen atom nih.goviucr.org.
Structural Flexibility: A key feature of these host complexes is the significant rotational freedom of the pyridine rings around the metal-nitrogen bonds journals.co.za. This conformational flexibility allows the host molecule to adapt its shape to accommodate guest molecules of varying sizes and shapes, which is crucial for its clathrating ability journals.co.za.
The table below summarizes the properties of representative transition metal complexes featuring 4-methylpyridine and isothiocyanate ligands.
| Complex Formula | Metal Ion | Coordination Geometry | Ligand Coordination | Key Feature |
| Ni(NCS)₂(4-MePy)₄ | Ni(II) | Octahedral | 4 x 4-methylpyridine (N-bonded), 2 x isothiocyanate (N-bonded) | Forms versatile clathrates with aromatic hydrocarbons rsc.org. |
| Co(NCS)₂(4-MePy N-oxide)₄ | Co(II) | Distorted Octahedral | 4 x 4-methylpyridine N-oxide (O-bonded), 2 x isothiocyanate (N-bonded) | Forms discrete molecular complexes nih.gov. |
| [Ni(NCS)₂(C₆H₇N)₂]n | Ni(II) | Octahedral | 2 x 4-methylpyridine (N-bonded), 4 x isothiocyanate (2 N-bonded, 2 S-bonded, bridging) | Forms a polymeric chain structure iucr.org. |
| Zn(NCSe)₂(4-MePy)₂ | Zn(II) | Tetrahedral | 2 x 4-methylpyridine (N-bonded), 2 x selenocyanate (N-bonded) | Forms discrete tetrahedral complexes iucr.org. |
The complex Ni(NCS)₂(4-methylpyridine)₄ is a highly versatile host molecule capable of forming clathrates with a wide range of guest molecules, from noble gases to condensed aromatic hydrocarbons . These are often referred to as Werner clathrates rsc.org.
Formation of Cavities: In the crystalline state, the host molecules pack in a way that creates voids, which can be in the form of channels or cages journals.co.za. The protruding isothiocyanate groups can restrict these channels, creating distinct cavities where guest molecules are accommodated journals.co.za. The sorption of a guest molecule can induce a phase transformation in the host complex, converting a non-porous form (α-phase) into a porous, clathrate-forming structure (β-phase) journals.co.za.
Selective Inclusion: The host lattice exhibits selectivity, preferentially trapping certain guest molecules over others. This selectivity has been explored for the separation of aromatic isomers, a process stimulated by the work of Schaeffer and coworkers rsc.org. Host-guest interactions are primarily non-specific van der Waals forces .
Structural Characterization: X-ray crystallography has been instrumental in understanding these host-guest systems. For instance, in the clathrate Ni(NCS)₂(4-MePy)₄ with p-xylene as a guest, the guest molecules were found to occupy centrosymmetric cavities within the host structure.
The following table presents examples of clathrates formed by the Ni(NCS)₂(4-methylpyridine)₄ host, detailing the guest molecules and the nature of the resulting structure.
| Host Complex | Guest Molecule(s) | Guest/Host Ratio | Crystal System | Reference |
| Ni(NCS)₂(4-MePy)₄ | p-Xylene | 1:1 | Tetragonal | acs.org |
| Ni(NCS)₂(4-MePy)₄ | 2-Methylnaphthalene | 1:1 | Tetragonal | researchgate.net |
| Ni(NCS)₂(4-MePy)₄ | 2-Bromonaphthalene | 1:1 | Tetragonal | researchgate.net |
| Ni(NCS)₂(4-MePy)₄ | Benzene | 2:1 | Tetragonal | acs.org |
Ix. Future Research Directions and Emerging Paradigms
Development of Greener Synthetic Routes and Catalytic Systems
The synthesis of isothiocyanates has traditionally relied on hazardous reagents such as thiophosgene (B130339) or carbon disulfide. digitellinc.com Modern chemical synthesis is increasingly driven by the principles of green chemistry, focusing on reducing waste, avoiding toxic substances, and improving energy efficiency. rsc.orgnih.gov Future research into the synthesis of 4-Isothiocyanato-2-methylpyridine will likely prioritize the development of more sustainable and environmentally benign methodologies.
Key areas of focus will include:
Alternative Sulfur Sources: A significant advancement in greener isothiocyanate synthesis is the use of elemental sulfur as the sulfur donor. mdpi.com Elemental sulfur is an abundant and low-cost byproduct of the petroleum industry, making its use highly desirable from both economic and environmental standpoints. digitellinc.com Research can be directed towards optimizing the reaction of a 2-methylpyridine (B31789) precursor with elemental sulfur.
Catalytic Systems: The development of novel catalysts is crucial for efficient and green synthesis. Amine-catalyzed sulfurization of isocyanides represents a more sustainable route to isothiocyanates. digitellinc.comchemrxiv.org Future studies could explore various organocatalysts or transition-metal catalysts that can facilitate the synthesis of this compound under milder conditions, with higher atom economy and yield. For instance, molybdenum disulfide complexes have been shown to be active sulfur-transferring agents. mdpi.com
Energy-Efficient Methods: The application of alternative energy sources like microwave irradiation and ultrasound is another promising avenue. nih.govresearchgate.net These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net Investigating microwave-assisted or sonochemical routes for the synthesis of this compound could lead to more efficient and scalable production processes.
| Parameter | Traditional Synthetic Routes | Emerging Greener Routes |
|---|---|---|
| Reagents | Thiophosgene, Carbon Disulfide (Highly Toxic) digitellinc.com | Elemental Sulfur, Isocyanides (Less Toxic) digitellinc.commdpi.com |
| Catalysis | Often stoichiometric or uses toxic catalysts | Amine-based catalysts, recyclable metal catalysts digitellinc.comrsc.org |
| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, Ultrasound (Rapid, energy-efficient) nih.govresearchgate.net |
| Byproducts | Significant toxic waste, potential for thiourea (B124793) byproducts chemrxiv.org | Reduced waste, higher atom economy digitellinc.comresearchgate.net |
Exploration of Novel Biological Targets and Mechanisms at the Molecular Level
Isothiocyanates are recognized for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemrxiv.org Similarly, the pyridine (B92270) scaffold is a privileged structure present in thousands of pharmacological compounds. researchgate.netnih.gov The combination of these two moieties in this compound suggests a rich potential for biological activity, yet its specific molecular targets remain largely uncharacterized.
Future research should pivot towards a deep-dive into its molecular mechanisms of action:
Target Identification: A crucial step will be to identify the specific cellular proteins or pathways that this compound interacts with. The isothiocyanate group is known to react with nucleophilic residues on proteins, such as cysteine, suggesting that it may act as a covalent inhibitor of certain enzymes or proteins. Potential target classes, based on the known activities of related compounds, include kinases, histone deacetylases (HDACs), and components of the microtubule network. nih.gov
Development of Molecular Probes: To facilitate target identification and study its distribution within cells, novel molecular probes based on the this compound structure can be developed. nih.gov This involves synthesizing derivatives that incorporate reporter tags, such as fluorophores or biotin, allowing for visualization and affinity-based pulldown experiments. mdpi.com
Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cell-based assays will be necessary to elucidate the precise mechanism of action. This includes determining whether the compound acts as an inhibitor or activator, its binding kinetics, and the downstream cellular consequences of target modulation. nih.govmdpi.com
| Potential Target Class | Rationale / Known Isothiocyanate Activity | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | Many kinase inhibitors feature heterocyclic scaffolds; ITCs can form covalent bonds with cysteine residues in kinase active sites. | Oncology, Inflammatory Diseases nih.gov |
| Histone Deacetylases (HDACs) | Some natural isothiocyanates are known HDAC inhibitors, affecting epigenetic regulation. nih.gov | Oncology, Neurodegenerative Diseases |
| Tubulin/Microtubules | Inhibition of microtubule assembly is a classic anticancer mechanism for many natural products. nih.gov | Oncology nih.gov |
| Efflux Pumps (e.g., P-gp) | Pyridine alkaloids have been found to inhibit P-glycoprotein (P-gp), which is involved in multidrug resistance. mdpi.com | Oncology (MDR reversal) |
Advanced Computational Modeling for De Novo Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rapid design and optimization of new chemical entities. emma.events Applying these techniques to the this compound scaffold can significantly accelerate the discovery of derivatives with enhanced potency, selectivity, and drug-like properties.
Future computational efforts should include:
De Novo Design: Using the this compound core as a starting fragment, de novo design algorithms can explore vast chemical space to generate novel derivatives with optimized binding to a specific biological target. emma.events This allows for the creation of synthetically accessible molecules tailored to fit a protein's active site.
Structure-Based Drug Design (SBDD): Once a high-resolution structure of a biological target is available (e.g., from X-ray crystallography), molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode and affinity of this compound and its analogs. mdpi.com
Free Energy Calculations: Methods like Free Energy Perturbation (FEP+) can provide rigorous, quantitative predictions of binding affinity, helping to prioritize which newly designed compounds should be synthesized and tested. This can dramatically reduce the number of compounds that need to be made, saving time and resources. emma.events
| Computational Technique | Application for this compound |
|---|---|
| Molecular Docking | Predict the preferred binding pose and score interactions with a target protein. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound-protein complex to assess binding stability. mdpi.com |
| De Novo Design | Generate novel molecular structures based on the core scaffold to improve target affinity and specificity. emma.events |
| Quantitative Structure-Activity Relationship (QSAR) | Build models that correlate chemical structure with biological activity to guide the design of more potent analogs. |
| Free Energy Perturbation (FEP+) | Accurately predict the change in binding affinity resulting from small chemical modifications. emma.events |
Integration with High-Throughput Screening for New Lead Discovery
High-Throughput Screening (HTS) is a cornerstone of modern lead discovery, allowing for the rapid testing of hundreds of thousands of compounds to identify "hits" that modulate a specific biological target or cellular phenotype. chemdiv.comnih.gov Integrating this compound and a library of its computationally designed derivatives into HTS campaigns is a logical next step for discovering new therapeutic leads. drugtargetreview.comdrugtargetreview.com
The strategy would involve:
Library Development: Creating a focused chemical library centered around the this compound scaffold. This library would include the parent compound as well as derivatives designed using the computational methods described above to maximize chemical diversity and potential biological activity.
Assay Development: Designing robust biochemical or cell-based assays suitable for an automated, high-throughput format (e.g., 384- or 1536-well plates). chemdiv.comeurofinsdiscovery.com These could be target-based assays (measuring inhibition of a specific enzyme) or phenotypic assays (measuring a change in cell viability, morphology, or reporter gene expression). nih.govnih.gov
Screening Cascade: Implementing a screening cascade to efficiently process the library. This begins with a primary HTS campaign to identify initial hits. These hits are then subjected to a series of secondary and orthogonal assays to confirm their activity, determine their potency and selectivity, and eliminate false positives. chemdiv.comeurofinsdiscovery.com This structured approach ensures that resources are focused on the most promising compounds for progression into lead optimization. nih.gov
| Screening Stage | Objective | Example Activities |
|---|---|---|
| Primary Screen | Identify initial "hits" from a large compound library. eurofinsdiscovery.com | Single-concentration screen of the this compound library against a target. |
| Hit Confirmation | Confirm the activity of hits and establish dose-response relationships. | Generate IC50/EC50 curves for active compounds. |
| Orthogonal & Counter-Screens | Eliminate false positives and compounds with undesirable mechanisms (e.g., assay interference). chemdiv.com | Test hits in a different assay format; screen against related targets to assess selectivity. |
| Lead Progression | Prioritize confirmed, selective hits for advancement into lead optimization studies. | Assess preliminary structure-activity relationships (SAR) and physicochemical properties. |
Q & A
Q. What are the standard synthetic routes for 4-Isothiocyanato-2-methylpyridine?
The synthesis typically involves substitution reactions on pyridine derivatives. A common method is the reaction of 4-amino-2-methylpyridine with thiophosgene or thiocyanate reagents under controlled conditions. For instance, potassium thiocyanate (KSCN) can be used in the presence of a base (e.g., NaOH) to introduce the isothiocyanate (-NCS) group. Reaction optimization may require inert atmospheres (e.g., nitrogen) and solvents like dichloromethane or DMF. Purification is achieved via column chromatography or recrystallization .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the pyridine ring substitution pattern and isothiocyanate group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (150.20 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy : A strong absorption band near 2050–2100 cm confirms the -NCS group.
- Elemental Analysis : To validate purity and stoichiometry (CHNS) .
Q. What are the common chemical reactions involving this compound in organic synthesis?
The isothiocyanate group reacts with:
- Amines : To form thiourea derivatives, useful in medicinal chemistry.
- Hydrazines : Producing thiosemicarbazides, intermediates for heterocyclic compounds.
- Nucleophiles : Such as alcohols or thiols, enabling coupling reactions (e.g., with boronic acids via palladium catalysis) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for thiocyanate substitution in derivatives?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency.
- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Real-Time Monitoring : Use TLC or in-situ IR to track intermediate formation .
Q. What strategies resolve contradictory spectroscopic data when synthesizing novel derivatives?
Q. What methodologies study reaction mechanisms of this compound in nucleophilic substitutions?
Q. How can computational chemistry predict reactivity in complex systems?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models reaction pathways in solvent environments.
- Docking Studies : Predict binding interactions in biological targets (e.g., enzymes) using tools like AutoDock Vina.
- QSAR Models : Relate structural features (e.g., electron-withdrawing groups) to reactivity trends .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Storage : Keep at -20°C in airtight, light-resistant containers.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Disposal : Follow hazardous waste guidelines (e.g., incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
